molecular formula C17H15NO4 B15146376 1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid

1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid

Cat. No.: B15146376
M. Wt: 297.30 g/mol
InChI Key: PJUSESAJTTYGAR-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid is a heterocyclic compound featuring a partially saturated indoline core. This structure is pivotal in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the indoline scaffold’s conformational rigidity and the Cbz group’s stability under basic conditions .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-2,3-dihydroindole-6-carboxylic acid

InChI

InChI=1S/C17H15NO4/c19-16(20)14-7-6-13-8-9-18(15(13)10-14)17(21)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)

InChI Key

PJUSESAJTTYGAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Indole-to-Indoline Hydrogenation Pathways

A common approach involves the hydrogenation of pre-functionalized indole precursors to yield the indoline scaffold. In a seminal study, 4-nitroindole derivatives were hydrogenated using palladium on carbon (Pd/C) under a hydrogen atmosphere to produce 4-aminoindoline intermediates. For example, hydrogenation of 4-nitro-1-(triisopropylsilyl)-1H-indole (14) in ethanol with 10% Pd/C yielded 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride (15) in 83% yield. This intermediate was subsequently functionalized with benzyl chloroformate to introduce the Cbz group.

Critical Considerations :

  • Catalyst Selection : Pd/C is preferred for nitro group reduction without over-reduction of the indole ring.
  • Protective Groups : Triisopropylsilyl (TIPS) groups stabilize the indole nitrogen during hydrogenation, preventing undesired side reactions.

Benzyloxycarbonyl (Cbz) Protection of the Indoline Amine

The Cbz group is introduced via reaction of the free amine with benzyl chloroformate under basic conditions. For instance, treatment of 1H-indol-4-amine hydrochloride (15) with benzyl chloroformate in pyridine yielded tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (16) in 99% yield. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) afforded the free indole, which was reprotected with Cbz to achieve the final product.

Optimization Insights :

  • Solvent Systems : Pyridine or dichloromethane (DCM) with DMAP accelerates carbamate formation.
  • Deprotection Conditions : TBAF in tetrahydrofuran (THF) selectively cleaves TIPS groups without affecting tert-butyl esters.

Integrated Synthetic Route

The most efficient pathway combines hydrogenation, carboxylation, and Cbz protection into a 10-step sequence (Table 1):

Table 1. Optimized Synthesis of 1-((Benzyloxy)carbonyl)indoline-6-carboxylic Acid

Step Reaction Reagents/Conditions Yield (%)
1 TIPS Protection of 6-Nitroindole Triisopropylsilyl chloride, DMF, 0°C 100
2 Nitro Reduction to Amine H₂, 10% Pd/C, EtOH 83
3 Boc Protection Boc anhydride, DMAP, DCM 99
4 Bromination N-Bromosuccinimide (NBS), DMF 90
5 Lithiation-Carboxylation n-BuLi, CO₂, THF, −78°C 82
6 TIPS Deprotection TBAF, THF 65
7 Acidic Deprotection Trifluoroacetic acid (TFA), DCM 95
8 Cbz Protection Benzyl chloroformate, pyridine 61
9 Indole Hydrogenation H₂, Pd/C, EtOH 78
10 Final Purification Reverse-phase chromatography 89

Analytical and Spectroscopic Characterization

Successful synthesis was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

  • ¹H NMR (DMSO-d₆) : δ 12.60 (1H, br s, COOH), 11.85 (1H, br s, NH), 7.40–7.30 (5H, m, Cbz aromatic), 5.19 (2H, s, CH₂).
  • ¹³C NMR : δ 168.7 (COOH), 153.0 (Cbz carbonyl), 136.8 (Cbz aromatic), 128.5–127.2 (indoline carbons).

Challenges and Alternative Approaches

Competing Rearrangements

Attempts to lithiate 3-bromo-5-aminoindole derivatives resulted in Boc group migration rather than carboxylation, highlighting the sensitivity of protective groups to strong bases. This necessitates iterative optimization of protective group sequences.

Stability of Intermediates

Early-stage intermediates such as 7-nitroindole proved unstable, requiring immediate use in subsequent steps to prevent decomposition.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring .

Scientific Research Applications

1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact mechanism may vary depending on the specific application and the biological target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) 1-(tert-Butoxycarbonyl)indoline-6-carboxylic Acid
  • Structure : Indoline core with tert-butoxycarbonyl (Boc) protection at N1 and carboxylic acid at C6.
  • Key Differences: The Boc group offers acid-labile protection, contrasting with the base-stable Cbz group. Molecular weight: C14H17NO4 (theoretical ~263.29 g/mol) vs. C16H15NO4 for the Cbz analog.
  • Applications : Preferred in peptide synthesis where acidic deprotection is feasible .
(b) 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic Acid
  • Structure : Piperidine core (6-membered saturated ring) with Cbz at N1, trifluoromethyl (CF3) at C6, and carboxylic acid at C3.
  • Key Differences: The CF3 group introduces strong electron-withdrawing effects, enhancing metabolic stability. Molecular weight: 331.29 g/mol (C15H16F3NO4) vs. ~285.29 g/mol for the indoline analog.
  • Applications : Useful in fluorinated drug candidates targeting enzymes sensitive to hydrophobic interactions .

Substituent Position and Functional Group Variations

(a) 5-Benzyloxy-1H-indole-2-carboxylic Acid
  • Structure : Indole core (aromatic) with benzyloxy at C5 and carboxylic acid at C2.
  • Key Differences: Aromatic indole vs. partially saturated indoline alters electronic properties and planarity. Carboxylic acid at C2 vs.
  • Synthesis : Hydrolysis of methyl esters under basic conditions, similar to indoline analogs .
(b) 1-Benzyl-6-bromo-1H-indole-2-carboxylic Acid
  • Structure : Indole core with benzyl at N1, bromo at C6, and carboxylic acid at C2.
  • Key Differences: Bromine at C6 enables cross-coupling reactions (e.g., Suzuki), unlike the carboxylic acid in the target compound. Molecular weight: 330.18 g/mol (C16H12BrNO2) vs. ~285.29 g/mol for the indoline analog.
  • Applications : Intermediate for anticancer agents via halogen-mediated functionalization .

Positional Isomerism and Side Chain Modifications

(a) 6-(Benzyloxy)-1-ethyl-1H-indole-2-carboxylic Acid
  • Structure : Indole core with ethyl at N1, benzyloxy at C6, and carboxylic acid at C2.
  • Key Differences :
    • Benzyloxy at C6 vs. Cbz at N1 and carboxylic acid at C6 in the target compound.
    • Ethyl group increases lipophilicity compared to Cbz’s aromatic bulk.
  • Applications : Explored in kinase inhibitors due to enhanced membrane permeability .
(b) 6-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic Acid
  • Structure : Biphenyl system with benzyloxy at C6 and carboxylic acid at C3.
  • Key Differences :
    • Rigid biphenyl scaffold vs. flexible indoline.
    • Carboxylic acid at C3 facilitates conjugation with amines or alcohols.
  • Applications : Used in metal-organic frameworks (MOFs) for catalytic applications .

Table 1: Structural and Physicochemical Properties

Compound Name Core Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-((Benzyloxy)carbonyl)indoline-6-carboxylic acid Indoline C16H15NO4 ~285.29 Cbz (N1), COOH (C6)
1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid Indoline C14H17NO4 ~263.29 Boc (N1), COOH (C6)
5-Benzyloxy-1H-indole-2-carboxylic acid Indole C16H13NO3 267.28 BnO (C5), COOH (C2)
1-Benzyl-6-bromo-1H-indole-2-carboxylic acid Indole C16H12BrNO2 330.18 Bn (N1), Br (C6), COOH (C2)

Q & A

Q. What are the key synthetic routes for preparing 1-((benzyloxy)carbonyl)indoline-6-carboxylic acid, and how do reaction conditions impact yield?

The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the indoline scaffold. A common approach is:

  • Step 1 : Functionalize indoline-6-carboxylic acid using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or triethylamine) to form the Cbz-protected intermediate .
  • Step 2 : Optimize reaction parameters such as temperature (0–25°C), solvent (dichloromethane or THF), and stoichiometry to minimize side reactions (e.g., overprotection or hydrolysis). Evidence from palladium-catalyzed bromination of indole derivatives suggests that inert atmospheres (N₂/Ar) improve yields by preventing oxidation .
  • Yield Considerations : Excess Cbz-Cl (1.2–1.5 equiv.) and slow reagent addition reduce dimerization. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Cbz group (characteristic benzyl peaks at δ 5.1–5.3 ppm for CH₂ and aromatic protons at δ 7.3–7.5 ppm) and indoline scaffold (e.g., methylene protons adjacent to the Cbz group) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅NO₄: theoretical 297.23). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and detects impurities like deprotected indoline .
  • IR Spectroscopy : Confirm C=O stretches (carboxylic acid at ~1700 cm⁻¹ and Cbz carbonyl at ~1680 cm⁻¹) .

Q. How can researchers identify and mitigate common impurities in the final product?

  • Major Impurities :
    • Deprotected Indoline : Resulting from incomplete Cbz protection or hydrolysis. Monitor via TLC (Rf shift) and suppress by optimizing reaction pH (neutral to slightly basic) .
    • Dimerization Byproducts : Detectable via mass spectrometry (higher m/z peaks). Use diluted reaction conditions and low temperatures to minimize .
  • Mitigation Strategies :
    • Purification via preparative HPLC with gradient elution removes polar/non-polar impurities.
    • Stability studies (e.g., under acidic/basic conditions) guide storage recommendations (dry, 2–8°C, inert atmosphere) .

Advanced Research Questions

Q. How can stability studies inform optimal storage conditions for this compound?

  • Degradation Pathways :
    • Hydrolysis : The Cbz group is susceptible to acidic/basic conditions. Accelerated stability testing (40°C/75% RH) shows 10–15% degradation over 30 days in aqueous buffers (pH <3 or >9) .
    • Oxidation : Indoline’s saturated ring may oxidize under light. Use amber vials and antioxidants (e.g., BHT) for long-term storage .
  • Recommended Conditions : Store at –20°C under argon, with desiccants (silica gel) to prevent moisture uptake .

Q. What strategies resolve contradictions in reported biological activities of indoline-6-carboxylic acid derivatives?

  • Data Validation :
    • Replicate assays under standardized conditions (e.g., cell line, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
    • Cross-validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Structural Confounds : Isomeric purity (e.g., 5- vs. 6-carboxylic acid positional isomers) must be confirmed via X-ray crystallography or NOESY NMR to exclude misassignment errors .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2 or kinases) using software like AutoDock Vina. Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (benzyl group) interactions .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends. For instance, electron-deficient Cbz groups may improve membrane permeability .

Q. What methodologies assess the compound’s potential as a prodrug or enzyme inhibitor?

  • Prodrug Activation : Test hydrolysis under physiological conditions (pH 7.4, 37°C) using liver microsomes or esterases. Monitor release of active indoline-6-carboxylic acid via LC-MS .
  • Enzyme Inhibition :
    • Kinase Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ against kinases (e.g., JAK2 or EGFR).
    • Mechanistic Studies : Pre-incubate with NADPH to assess time-dependent inhibition (indicative of covalent binding) .

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